Dimethyl 2-vinylmalonate

Description

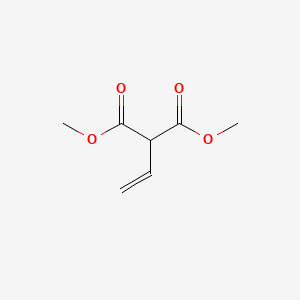

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-ethenylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZJOFSIDNIWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 2 Vinylmalonate and Its Functionalized Analogues

Direct Synthesis Approaches

The direct formation of the vinylmalonate scaffold can be achieved through several distinct synthetic strategies, each with its own advantages and limitations. These methods include the classical Knoevenagel condensation, as well as pathways involving halogenated intermediates and organoiodine chemistry.

Knoevenagel Condensation-Based Syntheses

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing vinylmalonates. thermofisher.comtandfonline.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as dimethyl malonate, typically in the presence of a basic catalyst. researchgate.net For the synthesis of the parent dimethyl 2-vinylmalonate, also known as dimethyl 2-methylidenemalonate, formaldehyde (B43269) is the required aldehyde.

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group of dimethyl malonate by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. wikipedia.org Various catalysts have been explored to promote this transformation, including primary and secondary amines like diethylamine (B46881) and piperidine, as well as their salts. thermofisher.comresearchgate.net

Modified Malonate Synthesis through Halogenation and Subsequent Elimination Reactions

An alternative approach to this compound involves the synthesis of a halogenated malonate precursor followed by an elimination reaction. This strategy hinges on the initial introduction of a halogen atom to the malonate structure, which can then be removed to generate the double bond.

The synthesis of dimethyl 2-chloromalonate is a well-established process, typically achieved through the chlorination of dimethyl malonate with a suitable chlorinating agent like sulfuryl chloride. derpharmachemica.com This reaction provides the key intermediate for a potential elimination pathway. While direct literature detailing the dehydrochlorination of dimethyl 2-chloromalonate to this compound is not abundant, the principles of elimination reactions in organic chemistry suggest its feasibility. A related process involves the reductive elimination of 3-aryl 2,3-dihalopropanoates to cinnamates using dimethyl sulfoxide (B87167) (DMSO), which can act as both a nucleophile and a halogen scavenger. organic-chemistry.org This suggests that a similar base-induced or thermally-induced elimination of hydrogen halide from a 2-haloethylmalonate or a direct reductive elimination from a 2,3-dihalo-analogue could potentially yield the desired vinylmalonate.

Preparation utilizing Organoiodine(III) Reagents derived from Dimethyl Malonate

Hypervalent iodine reagents have emerged as versatile tools in organic synthesis, offering mild and selective transformations. In the context of malonate chemistry, organoiodine(III) ylides derived from dimethyl malonate have been prepared and investigated. The reaction of dimethyl malonate with iodosobenzene (B1197198) diacetate can furnish bis(methoxycarbonyl)(phenyliodinio)methanide. researchgate.net However, the primary application of this and related iodonium (B1229267) ylides of dimethyl malonate has been in rhodium-catalyzed cyclopropanation reactions with alkenes, rather than in the direct synthesis of vinylmalonates. researchgate.net The development of methods utilizing organoiodine(III) reagents for the direct vinylation of dimethyl malonate remains an area for further exploration.

Preparation of Substituted Dimethyl Vinylmalonate Derivatives

The functionalization of the vinylmalonate core is crucial for expanding its synthetic utility. Methods have been developed to introduce a wide array of substituents, including aromatic, heteroaromatic, halogen, and chalcogen-containing moieties.

Introduction of Aromatic and Heteroaromatic Moieties (e.g., arylidene malonates)

The most prevalent method for introducing aromatic and heteroaromatic groups onto the vinylmalonate framework is the Knoevenagel condensation. nih.gov By reacting dimethyl malonate with various aromatic or heteroaromatic aldehydes, a diverse range of arylidene malonates can be synthesized. These reactions are typically catalyzed by a weak base, such as piperidine, often in a solvent like benzene (B151609) with azeotropic removal of water. nih.gov

The scope of this reaction is broad, accommodating a variety of substituents on the aromatic ring of the aldehyde. For example, nitro, fluoro, chloro, and methoxy (B1213986) substituted benzaldehydes have been successfully condensed with dimethyl malonate to produce the corresponding dimethyl 2-benzylidenemalonate derivatives in good yields. nih.gov

| Aldehyde | Catalyst | Solvent | Yield (%) |

| 2-Nitrobenzaldehyde | Piperidine/Acetic Acid | Benzene | 75 |

| Benzaldehyde | Piperidine/Acetic Acid | Benzene | 86 |

| 2-Fluorobenzaldehyde | Piperidine/Acetic Acid | Benzene | 89 |

| 2-Chlorobenzaldehyde | Piperidine/Acetic Acid | Benzene | 73 |

| 2-Methoxybenzaldehyde | Piperidine/Acetic Acid | Benzene | 66 |

| 4-Nitrobenzaldehyde | Piperidine/Acetic Acid | Benzene | 79 |

| 4-Fluorobenzaldehyde | Piperidine/Acetic Acid | Benzene | 74 |

| Data sourced from a study on the synthesis and evaluation of arylidene malonate derivatives. nih.gov |

Synthesis of Halogenated and Chalcogen-Containing Vinylmalonates

The introduction of halogen and chalcogen atoms into the vinylmalonate structure provides access to compounds with unique chemical reactivity and potential biological activity.

Halogenated Vinylmalonates: The synthesis of fluorinated vinylmalonates has been achieved through various methods. For instance, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate has been synthesized by the reaction of 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in DMSO. google.com Another example is the iodocarbocyclization of dimethyl 2-(4,4-difluorobut-3-enyl)malonate, which, while not a direct synthesis of a simple fluorinated vinylmalonate, demonstrates the manipulation of fluorinated malonate derivatives. researchgate.net

Chalcogen-Containing Vinylmalonates: The synthesis of vinylmalonates bearing sulfur and selenium substituents has also been reported. A notable example is the preparation of dimethyl 2-[di(methylthio)methylidene]malonate. This compound can be synthesized from dimethyl malonate by reaction with carbon disulfide in the presence of potassium carbonate, followed by methylation with methyl iodide.

Routes to Allylated and Alkylated Dimethyl Malonate Scaffolds

The alkylation and allylation of dimethyl malonate are fundamental transformations in organic synthesis, primarily achieved through the malonic ester synthesis. This method involves the deprotonation of the acidic α-carbon of the malonate ester, followed by a nucleophilic substitution reaction with an alkyl or allyl halide. wikipedia.orglibretexts.org The carbon atom positioned between the two carbonyl groups is particularly acidic (pKa ≈ 13), facilitating its deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an electrophilic alkyl or allyl source in an SN2 reaction. libretexts.org This process allows for the introduction of one or two alkyl or allyl groups at the α-position. wikipedia.orglibretexts.org

Palladium-catalyzed reactions are particularly effective for the allylic alkylation of dimethyl malonate. Research has shown that palladium-pincer complexes can serve as active catalysts for this transformation. For instance, the allylation of dimethyl malonate with cinnamyl acetate (B1210297) has been studied using various palladium complexes, demonstrating high conversion rates under specific conditions. researchgate.net Catalysts with 6,6-metallacycles showed superior activity compared to other metallacycle sizes. researchgate.net

Table 1: Catalytic Allylation of Dimethyl Malonate with Cinnamyl Acetate using Pd-Pincer Complexes Standard conditions involved using two equivalents of sodium dimethylmalonate (B8719724) relative to cinnamyl acetate.

| Entry | Ligand | Catalyst Precursor | Temp (°C) | Time (h) | Conversion (%) |

| 1 | 5,5-PtBu2 (L1) | [PdCl2(NCPh)2] | 25 | 6 | 21 |

| 4 | 5,6-PtBu2 (L4) | [PdCl2(NCPh)2] | 25 | 6 | 4 |

| 7 | 6,6-PtBu2 | [PdCl2(NCPh)2] | 25 | 6 | >99 |

| 8 | 6,6-PiPr2 (L8) | [PdCl2(NCPh)2] | 25 | 6 | >99 |

| 9 | 6,6-PPh2 | [PdCl2(NCPh)2] | 25 | 6 | >99 |

| 12 | 6,6-PiPr2 (L8) | [Pd(TFA)2] | 60 | 2 | >99 |

| 13 | 6,6-PiPr2 (L8) | [PdCl2(NCPh)2] | 60 | 2 | 48 |

Data sourced from ResearchGate. researchgate.net

A specific synthetic example involves the palladium-catalyzed alkylation of dimethyl malonate with 2-methyl-3-buten-2-yl acetate. prepchem.com In this procedure, a catalytically active species is generated from bis(dibenzalacetone)palladium(0) and triphenylphosphine. prepchem.com The reaction with dimethyl sodiomalonate in refluxing tetrahydrofuran (B95107) yields a mixture of dimethyl(1,1-dimethylallyl)malonate and dimethyl(3,3-dimethylallyl)malonate. prepchem.com

Furthermore, intramolecular alkylation of malonic esters can be achieved using dihalides, a reaction known as the Perkin alicyclic synthesis, which leads to the formation of cycloalkylcarboxylic acid derivatives. wikipedia.org For example, treating 1,4-dibromobutane (B41627) with diethyl malonate in the presence of two equivalents of sodium ethoxide base results in an intramolecular reaction to yield a cyclic product, which upon hydrolysis and decarboxylation gives cyclopentanecarboxylic acid. libretexts.org

Chemoenzymatic and Biocatalytic Pathways to Malonate Structures

Chemoenzymatic and biocatalytic methods offer environmentally friendly alternatives for the synthesis and modification of malonate structures, often providing high selectivity under mild conditions. nih.govrsc.orgfrontiersin.org

One notable application is the enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as a diester. nih.govrsc.org Researchers have successfully synthesized a series of malonate-containing aliphatic polyesters by reacting dimethyl malonate with diols of varying chain lengths (C4, C6, or C8). nih.govrsc.org The reaction proceeds under solventless conditions using immobilized Candida antarctica lipase (B570770) B (iCaLB) as the biocatalyst. nih.govrsc.org This enzymatic approach proved successful where traditional high-temperature, metal-catalyzed methods failed. nih.govrsc.org

Table 2: Enzymatic Synthesis of Linear Malonate-Based Polyesters All experiments were performed in duplicate.

| Diol Component | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Degree of Polymerization (DP) |

| C4 | 9000 Da | 12000 Da | 29 |

| C6 | 12000 Da | 16000 Da | 38 |

| C8 | 14000 Da | 20000 Da | 36 |

Data sourced from Green Chemistry (RSC Publishing) and PMC. nih.govrsc.org

Enzymes are also employed in chemoenzymatic strategies to create chiral molecules. For instance, the lipase-catalysed double monoaminolysis of dimethyl malonate by (±)-trans-cyclohexane-1,2-diamine facilitates the sequential resolution of the diamine, yielding an enantiopure bis(amidoester). rsc.orgrsc.org In another example, a multi-step chemoenzymatic route can produce highly functionalized succinic acid analogues. manchester.ac.uk This involves the sequential chemical alkylation of dimethyl malonate, followed by an enzymatic resolution step using subtilisin. manchester.ac.uk

A key biocatalytic transformation involving malonate derivatives is enzymatic decarboxylation. Arylmalonate decarboxylase (AMDase), an enzyme originating from Bordetella bronchiseptica, is capable of highly enantioselective decarboxylation of dicarboxylic acid precursors to produce optically pure (S)-arylpropionates, which are valuable in the pharmaceutical industry. frontiersin.orgnih.gov The enzyme's stability and productivity can be significantly improved through immobilization on carrier materials. frontiersin.org

In addition to biocatalytic methods, specific chemical routes for the oxidative decarboxylation to form malonate esters have been developed. A direct, one-pot process converts malic acid into dimethyl malonate using phosphovanadomolybdates as bifunctional catalysts. researchgate.net This reaction occurs in methanol (B129727) with dioxygen as the oxidant, where the catalyst facilitates both the oxidative C-C bond cleavage and the subsequent esterification. researchgate.net This process is notable for being free of cyanide and halides. researchgate.net

Reactivity and Mechanistic Pathways of Dimethyl 2 Vinylmalonate

Conjugate Addition Reactions

The primary mode of reactivity for dimethyl 2-vinylmalonate is the conjugate or 1,4-addition, commonly known as the Michael addition. In this reaction, a nucleophile attacks the β-carbon of the vinyl group, which is the carbon atom furthest from the two ester groups. This attack is followed by a protonation event to yield the final saturated adduct. The strong electron-withdrawing nature of the two methoxycarbonyl groups polarizes the double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Michael Additions with Diverse Nucleophilic Species

Due to its activated nature, this compound is a competent Michael acceptor for a variety of "soft" nucleophiles. The scope of this reaction allows for the introduction of diverse functional groups, making it a key strategy in synthetic chemistry.

Carbon Nucleophiles: Stabilized carbon nucleophiles, such as enolates derived from malonates, β-ketoesters, and other 1,3-dicarbonyl compounds, are effective donors for Michael additions. These reactions are fundamental for carbon-carbon bond formation. For instance, the addition of a malonate ester enolate to an α,β-unsaturated system like this compound results in a product containing a 1,5-dicarbonyl relationship, which is a versatile synthetic intermediate.

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can add to this compound in a process known as the aza-Michael addition. This reaction is a highly atom-economical method for forming carbon-nitrogen bonds and synthesizing β-amino acid derivatives. The reaction proceeds through the nucleophilic attack of the amine's lone pair on the β-carbon of the vinyl group. The development of catalytic and enantioselective versions of this reaction is a significant area of research, often employing chiral amines or other organocatalysts to control stereochemistry. rsc.orgprinceton.edu

Oxygen Nucleophiles (Oxa-Michael Addition): While less common due to the lower nucleophilicity of neutral oxygen compounds, alcohols can participate in oxa-Michael additions, typically under base or acid catalysis. These reactions lead to the formation of ether linkages and are valuable for constructing various oxygen-containing molecules.

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent nucleophiles for conjugate additions to α,β-unsaturated systems. The thia-Michael addition is often rapid and highly efficient, proceeding under mild conditions to form carbon-sulfur bonds. This reaction is utilized in diverse fields, from polymer science to the synthesis of biologically active sulfur-containing compounds. sci-hub.se The high nucleophilicity of the thiolate anion, readily formed in the presence of a mild base, drives the reaction forward.

The initial Michael addition product of this compound contains versatile functional groups that can participate in subsequent intramolecular reactions. This capability allows for the design of tandem or cascade reaction sequences where multiple bonds and rings are formed in a single operation. Such processes are highly efficient, minimizing waste and purification steps. For example, a carefully chosen nucleophile could initiate a Michael addition, with the resulting intermediate poised to undergo an intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, leading to complex cyclic structures.

Enantioselective and Diastereoselective Michael Additions

Controlling the stereochemical outcome of the conjugate addition to this compound is crucial for the synthesis of chiral molecules. The reaction creates at least one new stereocenter at the β-carbon, and potentially a second at the nucleophile, necessitating strategies for both enantioselective and diastereoselective control.

In recent decades, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral small organic molecules, such as secondary amines (e.g., prolinol derivatives) and bifunctional catalysts (e.g., thioureas or squaramides derived from cinchona alkaloids), can effectively catalyze the enantioselective conjugate addition of nucleophiles.

For heteroatom nucleophiles, bifunctional catalysts are particularly effective. For example, in the asymmetric conjugate addition of thiols, a chiral thiourea (B124793) catalyst can activate the Michael acceptor through hydrogen bonding while its basic moiety simultaneously deprotonates the thiol, bringing both reactants into a chiral, ordered transition state. sci-hub.se This dual activation model allows for high levels of stereocontrol in the formation of the C-S bond. Similarly, chiral amines have been developed to catalyze asymmetric aza-Michael additions. rsc.orgprinceton.edu

Chiral metal complexes are also widely used to catalyze asymmetric conjugate additions. These catalysts typically consist of a metal center (such as copper, nickel, rhodium, or gallium) and a chiral ligand. The metal acts as a Lewis acid, coordinating to the ester groups of this compound to activate it towards nucleophilic attack. The chiral ligand environment then dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

A notable example in the broader context of asymmetric Michael additions is the heterobimetallic Ga-Na-BINOL complex developed by Shibasaki and coworkers. nih.govnih.govresearchgate.net This type of catalyst can act as both a Lewis acid and a Brønsted base, activating both the Michael acceptor and the nucleophile to facilitate highly enantioselective reactions. While specific applications to this compound as the acceptor are not detailed in the provided search results, the principles of these catalytic systems are broadly applicable to α,β-unsaturated esters.

Below is a representative table illustrating typical results for metal-catalyzed asymmetric Michael additions, in this case showing the addition of dimethyl malonate to a different acceptor, 2-cyclopenten-1-one, to highlight the capabilities of such systems.

| Catalyst System | Acceptor | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ga-Na-BINOL complex | 2-Cyclopenten-1-one | Dimethyl malonate | 90 | 99 | nih.gov |

Cyclization and Annulation Reactions

This compound serves as a valuable precursor in the synthesis of various cyclic structures, leveraging the reactivity of both its vinyl group and the activated methylene (B1212753) of the malonate framework.

Cyclopropanation Reactions involving the Vinyl Moiety

The vinyl group of this compound is susceptible to cyclopropanation, leading to the formation of a cyclopropane (B1198618) ring. While direct cyclopropanation on this compound is not extensively documented, the synthesis of the closely related and structurally significant compound, dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, provides insight into this transformation. This synthesis is achieved through a cyclocondensation reaction of a malonic ester, such as dimethyl malonate, with a 1,4-dihalobutene. For instance, the reaction of dimethyl malonate with trans-1,4-dichlorobutene-2 in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) yields dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. wikipedia.org This process involves the initial formation of the malonate enolate, which then acts as a nucleophile in a tandem alkylation and subsequent intramolecular cyclization, effectively constructing the cyclopropane ring with a vinyl substituent.

Another relevant approach to cyclopropanation involves the use of iodonium (B1229267) ylides derived from dimethyl malonate. These ylides are effective carbene precursors for the cyclopropanation of various alkenes. researchgate.net

Intramolecular Cyclizations to Form Heterocyclic and Carbocyclic Systems

The structural features of this compound and its derivatives allow for a variety of intramolecular cyclization reactions to form both heterocyclic and carbocyclic ring systems. These reactions often proceed through a Michael addition to the vinyl group, followed by an intramolecular condensation or displacement.

Furanylation: While specific examples detailing the intramolecular cyclization of this compound derivatives to form furans are not prevalent in the reviewed literature, the general strategy for furan (B31954) synthesis often involves the cyclization of a 1,4-dicarbonyl system or related structures. A plausible pathway could involve the introduction of an oxygen-containing functionality at the appropriate position of a this compound derivative, which could then undergo an intramolecular cyclization.

Pyrazolidinediones: The synthesis of pyrazolidine-3,5-dione (B2422599) derivatives can be accomplished using malonate esters. For example, the reaction of a substituted hydrazine (B178648) with a malonate, such as diethyl malonate, can lead to the formation of the pyrazolidinedione ring system. Although direct synthesis from this compound is not explicitly detailed, its structural similarity to other malonic esters suggests its potential as a precursor in analogous synthetic routes.

Spirocyclohexanes: The construction of spirocyclohexane systems can be envisioned through tandem reactions involving this compound. A potential strategy involves a Michael addition of a cyclic nucleophile to the vinyl group, followed by an intramolecular cyclization. The specific reaction conditions and the nature of the cyclic nucleophile would be critical in directing the formation of the spirocyclic framework.

Diels-Alder Reactions and Related Cycloadditions

The vinyl group in this compound, being part of an electron-deficient system due to the adjacent ester groups, can theoretically act as a dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com For a successful reaction, the dienophile is typically activated by electron-withdrawing groups, a condition that is met by the structure of this compound. masterorganicchemistry.commnstate.edumnstate.edu

Despite its potential, specific examples of this compound participating as a dienophile in Diels-Alder reactions are not widely reported in the surveyed literature. However, the general principles of the Diels-Alder reaction suggest that it could react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The stereochemical outcome of such a reaction would be governed by the principles of endo and exo transition states. wikipedia.org

Alkylation, Allylation, and Arylation Processes

The acidic alpha-hydrogen of the malonate moiety in this compound provides a reactive site for various substitution reactions, including alkylation, allylation, and arylation.

Alpha-Alkylation of the Malonate Framework

The carbon atom between the two carbonyl groups of the malonate is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.orglibretexts.org This process is a fundamental transformation in malonic ester synthesis. libretexts.org

The alkylation of the malonate framework can be performed using a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete enolate formation. youtube.com The choice of the alkylating agent is typically limited to primary and some secondary halides to avoid competing elimination reactions. libretexts.org While this is a general reaction for malonic esters, specific examples detailing the alpha-alkylation of this compound itself require further investigation in the chemical literature. However, the underlying principles strongly support its feasibility.

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon bonds. Dimethyl malonate is a commonly used nucleophile in these reactions. In particular, iridium-catalyzed AAA has been shown to be highly effective for the reaction of dialkyl malonates with trisubstituted allylic electrophiles, leading to the construction of enantioenriched all-carbon quaternary stereocenters.

In a study on Ir-catalyzed asymmetric allylic alkylation, dimethyl malonate was reacted with a trisubstituted allylic electrophile. The reaction afforded the corresponding product with high enantioselectivity, although the yield was lower compared to other dialkyl malonates like diethyl malonate.

| Malonate Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Diethyl malonate | 85 | 97 |

| Dimethyl malonate | 69 | 97 |

| Diisopropyl malonate | 56 | 90 |

| Di-tert-butyl malonate | 54 | 90 |

Data adapted from a study on Iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates.

This demonstrates the utility of this compound's core structure in stereoselective bond-forming reactions.

Polymerization Chemistry

The presence of a vinyl group in this compound makes it a suitable monomer for polymerization reactions. Both radical polymerization and incorporation into more complex polymeric structures have been explored, leading to materials with potentially unique properties.

Radical Polymerization of this compound Monomers

While the radical polymerization of vinyl monomers is a well-established field, specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available literature. However, the general principles of radical vinyl polymerization can be applied to understand its expected behavior. The process would involve the initiation of the polymerization by a radical initiator, followed by propagation, where monomer units add to the growing polymer chain, and termination, where the active radical species are quenched.

In a related context, the radical copolymerization of a similar monomer, diethyl methylene malonate, with ethylene (B1197577) has been investigated. This work provides insights into how malonate-containing monomers can be incorporated into polymer chains via radical mechanisms. Successful copolymerization was achieved under various temperatures and pressures in different solvents, yielding copolymers with varying molecular weights and monomer incorporation levels. This suggests that this compound could also be a viable candidate for copolymerization with other vinyl monomers, allowing for the synthesis of polymers with tailored properties.

Further research into the kinetics and mechanism of the radical homopolymerization of this compound would be beneficial to fully understand its polymerization behavior and the properties of the resulting poly(this compound).

Incorporation into Polymeric Architectures (e.g., poly(vinyl malonate imide))

This compound can serve as a precursor for the synthesis of more complex polymeric architectures. One such example is its potential incorporation into polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength. zeusinc.com

While direct polymerization of this compound to form a poly(vinyl malonate imide) is not explicitly detailed in the available literature, a multi-step synthesis of a substituted poly(vinyl malonate imide) has been reported, starting from a malonyl ester derived from malonic acid and polyvinyl alcohol (PVA). researchgate.netijsr.net This process involves the initial formation of a poly(vinyl malonate) backbone, followed by chemical modifications to introduce the imide functionality. The resulting polyimides exhibit good thermal stability, with glass transition temperatures ranging from 241 to 270°C and stability up to 450°C. researchgate.net These polymers also demonstrate excellent solubility in a variety of organic solvents. researchgate.net

Although this reported synthesis does not start directly with this compound, it highlights a viable pathway for incorporating the vinyl malonate structure into a polyimide backbone. Future research could explore the direct use of this compound as a monomer in condensation polymerization with diamines and dianhydrides to form novel poly(vinyl malonate imide)s, potentially offering a more direct route to these materials.

Other Synthetic Transformations and Derivatizations

Beyond polymerization, the unique chemical structure of this compound allows it to participate in a wide array of other synthetic transformations, making it a versatile intermediate in organic synthesis.

The electron-withdrawing nature of the two ester groups activates the vinyl group, making it an excellent Michael acceptor for conjugate additions and a reactive dienophile in Diels-Alder reactions.

Michael Addition: In the Michael addition, a nucleophile adds to the β-carbon of the vinyl group. wikipedia.orgspcmc.ac.in This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. A variety of nucleophiles can be employed, including enolates, amines, and thiols. For instance, the reaction of dimethyl malonate with 2-cyclopenten-1-one, catalyzed by a heterobimetallic complex, proceeds with high yield and enantioselectivity, demonstrating the utility of this reaction in asymmetric synthesis. nih.gov

Diels-Alder Reaction: As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexene derivatives. wikipedia.org This reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol. wikipedia.org The electron-withdrawing ester groups enhance the reactivity of the dienophile, facilitating the reaction with various dienes.

Heck Reaction: The vinyl group of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.orglibretexts.org This reaction involves the coupling of the vinyl group with an aryl or vinyl halide to form a substituted alkene. wikipedia.org The Heck reaction is a versatile method for the formation of carbon-carbon bonds and has been widely applied in the synthesis of complex organic molecules. wikipedia.orglibretexts.org

The reactivity of this compound is summarized in the following table:

| Reaction Type | Reactant(s) | Product Type | Key Features |

| Michael Addition | Nucleophiles (e.g., enolates, amines) | Adduct with new C-Nu bond at β-carbon | Forms C-C and C-heteroatom bonds; can be highly stereoselective. wikipedia.orgnih.gov |

| Diels-Alder Reaction | Conjugated Dienes | Substituted Cyclohexenes | [4+2] cycloaddition; forms six-membered rings with high stereocontrol. wikipedia.org |

| Heck Reaction | Aryl/Vinyl Halides | Substituted Alkenes | Palladium-catalyzed C-C bond formation. wikipedia.orglibretexts.org |

These transformations highlight the synthetic utility of this compound as a versatile building block for the construction of a wide range of organic molecules and polymers.

Catalytic Systems in Dimethyl 2 Vinylmalonate Transformations

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of dimethyl 2-vinylmalonate transformations, organocatalysts are particularly significant for their ability to promote asymmetric reactions, leading to chiral products with high enantiomeric purity.

Chiral Organocatalysts for Enantioselective Processes

The development of chiral organocatalysts has provided powerful tools for the enantioselective functionalization of malonates. These catalysts are crucial for constructing molecules with specific three-dimensional arrangements, a key requirement in medicinal chemistry and materials science.

One prominent application is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. Chiral thioureas bearing a tertiary amino group, for instance, have been successfully employed as organocatalysts. These catalysts activate both the nucleophile (the malonate) and the electrophile (the Michael acceptor) through a dual-activation mechanism involving hydrogen bonding. This strategy has been applied to the enantioselective Michael-type addition of dialkyl malonates to various acceptors, achieving high yields and enantioselectivities. For example, the addition of dialkyl malonates to β-arylethenesulfonyl fluorides, catalyzed by a tertiary amino-thiourea, can yield chiral alkanesulfonyl fluorides with enantiomeric excesses (ee) up to 92% under high-pressure conditions nih.gov.

Another important class of reactions is the α-alkylation of malonates. Phase-transfer catalysis (PTC) using chiral catalysts offers an efficient method for synthesizing chiral malonates containing a quaternary carbon center. For example, the α-alkylation of specific malonate substrates using a chiral phase-transfer catalyst like (S,S)-3,4,5-trifluorophenyl-NAS bromide can produce the desired α-methyl-α-alkylmalonates in excellent yields (up to 99%) and high enantioselectivities (up to 98% ee) nih.gov.

| Reaction Type | Catalyst Type | Substrates | Product Type | Max. Yield (%) | Max. Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|

| Michael Addition | Tertiary Amino-Thiourea | Dialkyl malonates + β-Arylethenesulfonyl fluorides | Chiral Alkanesulfonyl Fluorides | 96 | 92 | nih.gov |

| α-Alkylation | Chiral Phase-Transfer Catalyst | 2,2-diphenylethyl tert-butyl α-methylmalonates | α-Methyl-α-alkylmalonates | 99 | 98 | nih.gov |

Role of Lewis Base and Brønsted Base Catalysts

The reactivity of malonates is often unlocked by deprotonation to form a nucleophilic enolate. This process can be facilitated by Brønsted bases. In organocatalysis, the distinction between Lewis bases and Brønsted bases is crucial, as they offer different modes of activation.

A Brønsted base is a proton acceptor. In the context of malonate chemistry, a Brønsted base removes the acidic proton from the α-carbon of the malonate, generating the enolate nucleophile. Hindered, non-nucleophilic Brønsted bases like potassium tert-butoxide (KOtBu) are effective in this role rsc.org.

A Lewis base is an electron-pair donor. Lewis bases can act as catalysts in several ways. They can activate substrates directly or function in concert with other catalytic species. For instance, in a strategy known as Lewis Base Assisted Brønsted Base Catalysis (LBABB), a Lewis base (e.g., a tertiary amine) reacts with a precursor to generate a strong Brønsted base in situ. This generated base is then responsible for deprotonating the pronucleophile nih.gov. This approach avoids the use of stoichiometric amounts of strong bases, offering milder reaction conditions.

The synergistic action of Lewis acids and Brønsted bases in cooperative catalysis is another powerful strategy wiley-vch.de. In such systems, the Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack, while the Brønsted base generates the malonate enolate. This dual activation can significantly enhance reaction rates and selectivity wiley-vch.dersc.org. The catalyst effectively brings both reacting partners together in a controlled environment, mimicking the efficiency of metalloenzymes wiley-vch.de.

Metal-Catalysis

Transition metal catalysts are indispensable for a variety of transformations involving this compound, offering unique reactivity patterns that are often complementary to organocatalytic methods.

Palladium-Catalyzed Reactions (e.g., allylic alkylation, alkene difunctionalization)

Palladium catalysts are exceptionally versatile and have been extensively used in the functionalization of alkenes.

Palladium-Catalyzed Allylic Alkylation , often known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis wikipedia.org. This reaction involves the substitution of a leaving group at an allylic position. The process begins with the coordination of a palladium(0) catalyst to the alkene of an allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. A nucleophile, such as the enolate of dimethyl malonate, can then attack this complex to form a new carbon-carbon bond wikipedia.orgnih.gov. The use of chiral phosphine (B1218219) ligands can render this reaction highly enantioselective, a variant known as the Trost Asymmetric Allylic Alkylation (AAA) wikipedia.org.

Palladium-Catalyzed Alkene Difunctionalization represents a powerful strategy for adding two new functional groups across a double bond in a single step rsc.orgnih.gov. This approach has been used to construct complex carbocyclic frameworks nih.gov. For example, palladium-catalyzed reactions between a malonate and a diene can lead to the formation of cyclobutane (B1203170) or cyclopentane (B165970) rings, depending on the ligand used nih.gov. These reactions often proceed via a nucleopalladation step, where the malonate enolate attacks the palladium-coordinated alkene, followed by subsequent transformations of the resulting palladium-alkyl intermediate nih.govdu.edu.

| Reaction Name | Catalyst System | Key Intermediate | Typical Application | Reference |

|---|---|---|---|---|

| Tsuji-Trost Allylic Alkylation | Pd(0) with Phosphine Ligands | π-Allylpalladium(II) complex | Asymmetric C-C bond formation | wikipedia.orgnih.gov |

| Alkene Difunctionalization | Pd(II) with various ligands | σ-Alkylpalladium(II) intermediate | Synthesis of substituted carbocycles | rsc.orgnih.gov |

Gold(III)-Catalyzed Cyclization Reactions

Gold catalysts, particularly in the +1 and +3 oxidation states, have emerged as powerful tools for activating C-C multiple bonds towards nucleophilic attack. Gold(III) catalysts can exhibit dual roles, activating both alkyne and carbonyl moieties simultaneously beilstein-journals.org. This property is exploited in tandem reactions, such as heteroenyne metathesis followed by Nazarov cyclization, to construct fused polycyclic systems beilstein-journals.org. In the context of malonate derivatives, gold-catalyzed cyclization reactions of substrates containing both an allene (B1206475) and a malonate moiety can be used to synthesize unsaturated δ-lactones dntb.gov.ua. While many examples utilize gold(I), gold(III) salts like AuCl₃ are also effective catalysts for various cyclization and addition reactions beilstein-journals.org.

Rhodium-Catalyzed Cyclopropanation and Asymmetric Hydrogenation

Rhodium catalysts are renowned for their ability to mediate carbene transfer reactions and asymmetric hydrogenations.

Rhodium-Catalyzed Cyclopropanation is a highly effective method for synthesizing cyclopropane (B1198618) rings, which are important structural motifs in many bioactive molecules. The reaction typically involves the decomposition of a diazo compound, such as dimethyl diazomalonate, by a rhodium(II) catalyst to generate a rhodium carbene intermediate. This electrophilic species is then intercepted by an alkene to form the cyclopropane ring nih.govresearchgate.net. The use of chiral dirhodium(II) catalysts, often derived from amino acids or other chiral ligands, allows for excellent control over both diastereoselectivity and enantioselectivity nih.govresearchgate.netrsc.org. Enantioselectivities of up to 98% have been achieved in the cyclopropanation of electron-deficient alkenes using specific adamantylglycine-derived rhodium catalysts nih.govrsc.org.

Rhodium-Catalyzed Asymmetric Hydrogenation is a powerful and widely used industrial process for the synthesis of chiral compounds rsc.org. This reaction involves the addition of hydrogen across a double bond in the presence of a chiral rhodium complex, typically featuring enantiopure phosphine ligands. While direct asymmetric hydrogenation of this compound is less common, the hydrogenation of related α,β-unsaturated esters is a well-established transformation. This method provides access to chiral saturated malonates, which are valuable synthetic intermediates.

| Reaction Type | Catalyst Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Cyclopropanation | Chiral Dirhodium(II) Carboxylates | Alkene + Dimethyl Diazomalonate | High stereoselectivity (up to 98% ee) | nih.govresearchgate.netrsc.org |

| Asymmetric Hydrogenation | Chiral Rhodium-Phosphine Complexes | Alkene + H₂ | Industrial-scale synthesis of chiral molecules | rsc.org |

Zinc-Promoted Cyclization Reactions

While direct zinc-promoted cyclization of this compound is not extensively documented, the reactivity of related malonate derivatives in the presence of zinc catalysts provides a strong basis for predicting potential transformations. Zinc catalysts, particularly zinc triflate (Zn(OTf)₂), have been successfully employed in the cyclization of tosylhydrazones with 2-(dimethylamino)malononitrile, showcasing the utility of zinc in promoting the formation of cyclic structures from malonate-derived synthons. sci-hub.se

In a broader context, zinc's role as a Lewis acid can facilitate intramolecular reactions of vinyl malonates bearing a tethered nucleophile. For instance, a plausible zinc-promoted intramolecular Michael addition could be envisaged. In such a scenario, the coordination of the zinc catalyst to one of the ester carbonyl groups of the this compound would enhance the electrophilicity of the β-carbon of the vinyl group, thereby activating it for attack by an intramolecular nucleophile. This strategy could lead to the formation of various carbocyclic and heterocyclic ring systems, depending on the nature of the tethered nucleophile.

Furthermore, zinc-catalyzed [3+2] or [4+2] cycloaddition reactions involving vinyl malonates as the dienophile or Michael acceptor could provide access to complex cyclic architectures. The Lewis acidity of the zinc catalyst would be crucial in lowering the LUMO of the this compound, thereby accelerating the cycloaddition reaction and potentially influencing its stereochemical outcome.

Mechanistic Insights into Homogeneous and Heterogeneous Catalytic Cycles

Understanding the mechanistic pathways of catalytic transformations involving this compound is fundamental to optimizing reaction conditions and catalyst design. Both homogeneous and heterogeneous catalytic systems are employed, each with distinct mechanistic features.

In homogeneous catalysis , the catalyst and reactants exist in the same phase, allowing for detailed mechanistic studies through spectroscopic techniques. For instance, in palladium-catalyzed reactions of vinyl-substituted malonates, the catalytic cycle often involves key steps such as oxidative addition, migratory insertion, and reductive elimination. Mechanistic studies on the related cycloisomerization of dimethyl diallylmalonate have provided valuable insights into the intermediates and elementary steps of palladium catalysis. nih.gov For this compound, a palladium-catalyzed reaction, such as a Heck-type reaction, would likely proceed through a cycle involving the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by coordination of the this compound, migratory insertion of the vinyl group into the Pd-R bond, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. The mechanism of heterogeneous catalysis often involves the adsorption of reactants onto the catalyst surface, reaction at active sites, and desorption of the products. The nature of the active sites and the interactions between the substrate and the catalyst surface are crucial in determining the reaction outcome. Distinguishing between true heterogeneous catalysis and catalysis by leached homogeneous species is a significant challenge and a critical aspect of mechanistic investigation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reactants. It involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from the aqueous phase to the organic phase where the reaction occurs.

Enantioselective Phase-Transfer Catalysis for Malonate Alkylation

Enantioselective phase-transfer catalysis has emerged as a highly effective method for the asymmetric alkylation of malonate esters. nih.govfrontiersin.orgnih.gov In this context, a chiral phase-transfer catalyst is used to generate a tight ion pair with the enolate of the malonate, which is formed in the aqueous basic phase. This chiral ion pair then moves into the organic phase, where it reacts with an alkylating agent. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

The general mechanism for the phase-transfer catalyzed alkylation of a malonate ester involves the following steps:

Deprotonation of the malonate ester at the interface of the aqueous and organic phases by a base (e.g., NaOH or KOH).

Formation of an ion pair between the malonate enolate and the quaternary ammonium cation of the phase-transfer catalyst.

Transfer of the ion pair into the organic phase.

Alkylation of the enolate by an electrophile in the organic phase.

Release of the product and the catalyst, which can then return to the aqueous interface for another catalytic cycle.

The efficiency and enantioselectivity of this process are influenced by several factors, including the structure of the chiral catalyst, the nature of the solvent, the base concentration, and the reaction temperature.

| Factor | Influence on Enantioselective PTC Alkylation of Malonates |

| Chiral Catalyst Structure | The steric and electronic properties of the catalyst are crucial for creating a well-defined chiral environment around the enolate, leading to high enantioselectivity. |

| Solvent | The polarity of the organic solvent affects the solubility of the ion pair and the tightness of the ion pairing, which in turn influences the reaction rate and enantioselectivity. |

| Base Concentration | The concentration of the aqueous base affects the rate of enolate formation and can also influence the extent of side reactions such as hydrolysis of the ester. |

| Temperature | Lower reaction temperatures generally lead to higher enantioselectivities by reducing the kinetic energy of the system and enhancing the energetic difference between the diastereomeric transition states. |

Application in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. nih.gov Malonic esters are common substrates in this reaction. While this compound is a product of a Knoevenagel-type reaction rather than a starting material, phase-transfer catalysis can be effectively applied to the synthesis of such compounds.

Under PTC conditions, the condensation of an aldehyde or ketone with a malonic ester can be carried out using a solid or aqueous base and a phase-transfer catalyst. The catalyst facilitates the deprotonation of the malonic ester and brings the resulting enolate into contact with the carbonyl compound in the organic phase. This method offers several advantages, including milder reaction conditions, higher yields, and easier work-up compared to traditional methods. A variety of catalysts, including quaternary ammonium salts like cetyltrimethylammonium bromide (CTMAB), have been shown to be effective in promoting the Knoevenagel condensation in water. researchgate.net

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzyme-Mediated Asymmetric Reductions (e.g., Ene-reductase)

Ene-reductases, a class of flavin-dependent enzymes, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in this compound. acsgcipr.orgnih.gov These enzymes deliver a hydride from a reduced flavin cofactor and a proton from the surrounding medium to the double bond in a stereospecific trans fashion. acsgcipr.org The oxidized flavin cofactor is then regenerated by a nicotinamide (B372718) cofactor (NADH or NADPH). acsgcipr.orgacsgcipr.orgalmacgroup.com

The general mechanism of an ene-reductase catalyzed reduction involves:

Binding of the NADPH or NADH cofactor to the enzyme.

Reduction of the FMN or FAD cofactor by the nicotinamide cofactor.

Release of the oxidized NADP⁺ or NAD⁺.

Binding of the α,β-unsaturated substrate (e.g., this compound) in the active site.

Transfer of a hydride from the reduced flavin to the β-carbon of the substrate, creating an enolate intermediate.

Protonation of the enolate intermediate at the α-carbon by a conserved active site residue (e.g., a tyrosine).

Release of the saturated product.

The stereochemical outcome of the reduction is determined by the specific ene-reductase used, as different enzymes exhibit distinct stereopreferences. This allows for the selective synthesis of either the (R)- or (S)-enantiomer of the reduced product by choosing the appropriate enzyme.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ene-reductase from Saccharomyces cerevisiae (Old Yellow Enzyme) | Various α,β-unsaturated ketones, aldehydes, and esters | Corresponding saturated compounds | Generally high | nih.gov |

| Ene-reductase from Zymomonas mobilis | (R,S)-2-Methyl-2-cyclohexenone | (R)-2-Methylcyclohexanone | >99% | Not in provided context |

| Ene-reductase from Bacillus subtilis | Ketoisophorone | (R)-Levodione | >99% | Not in provided context |

The application of ene-reductases for the asymmetric reduction of vinyl malonates and related compounds provides a green and efficient route to valuable chiral building blocks.

Stereochemical Control and Asymmetric Synthesis Leveraging Dimethyl 2 Vinylmalonate Scaffolds

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. For dimethyl 2-vinylmalonate, this often involves the use of chiral catalysts or reagents to control the facial selectivity of reactions at its prostereogenic centers.

The creation of chiral quaternary carbon centers—carbon atoms bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. nih.govrsc.org this compound and its derivatives are valuable substrates for the enantioselective formation of such centers. Catalytic asymmetric reactions, such as Michael additions, cycloadditions, and allylic alkylations, have been successfully employed to generate these sterically congested stereocenters with high enantioselectivity. rsc.org

Recent advancements in catalysis have opened new avenues for these transformations. For instance, the development of novel chiral catalysts has facilitated reactions like dearomative cyclization, polyene cyclization, and α-arylation, all of which can be used to construct quaternary carbon stereocenters in a highly enantioselective manner. rsc.org These methods have proven instrumental in improving the efficiency of synthesizing complex molecules. rsc.org

One notable strategy involves the copper-catalyzed allylic substitution with vinylaluminum reagents, which allows for the formation of 1,4-dienes with a quaternary carbon at the C-3 position. organic-chemistry.org This method utilizes chiral bidentate N-heterocyclic carbene (NHC) complexes and achieves high yields and enantioselectivities. organic-chemistry.org Another approach is the iridium-catalyzed enantioselective allylic alkylation, which has been successfully applied to generate acyclic products with vicinal all-carbon quaternary centers. nih.gov

The following table summarizes selected catalytic systems used for the construction of chiral quaternary carbon centers from malonate derivatives.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| [Ir(cod)Cl]₂ / (Sa)-L / TBD | Allylic Alkylation | Malononitrile derivative | High | nih.gov |

| Sulfonate-bearing chiral NHC-Cu | Allylic Substitution | Allylic phosphate | up to 99:1 er | organic-chemistry.org |

| Pd / Chiral Sulfoxide (B87167) Ligand | Allylic Alkylation | Dimethyl 2-fluoromalonate | High | researchgate.net |

This table presents a selection of catalytic systems and their performance in the enantioselective construction of chiral quaternary carbon centers from malonate derivatives.

When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one, a concept known as diastereoselective control. In reactions involving this compound scaffolds, diastereoselectivity can be achieved through various means, including substrate control, auxiliary control, and reagent control.

For instance, in conjugate addition reactions, the approach of the nucleophile to the vinyl group can be influenced by the steric and electronic properties of the existing chiral moiety, leading to the preferential formation of one diastereomer. Similarly, in cyclization reactions, the stereochemistry of the newly formed ring is often dictated by the conformation of the starting material, which in turn is influenced by its existing stereocenters.

A key strategy for achieving high diastereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed to yield the desired chiral product. researchgate.netyork.ac.ukdu.ac.in

Chiral Auxiliary-Directed Asymmetric Synthesis

Chiral auxiliaries are a powerful tool for achieving high levels of stereocontrol in asymmetric synthesis. researchgate.net The auxiliary is covalently attached to the this compound scaffold, and its chiral environment directs the approach of reagents to the reactive sites of the molecule. This strategy has been widely used for various transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

The effectiveness of a chiral auxiliary depends on several factors, including its ability to induce high facial selectivity, its ease of attachment and removal, and its recyclability. york.ac.uk A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural products. researchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. york.ac.uk

The following table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Reaction Type | Key Features |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, predictable stereochemical outcome. york.ac.uk |

| Camphor-derived auxiliaries | Alkylation, Diels-Alder Reactions | Effective in diastereoselective transformations. researchgate.net |

This table showcases examples of chiral auxiliaries and their applications in directing asymmetric synthesis.

Development and Design of Chiral Catalysts and Ligands

The development of chiral catalysts and ligands has revolutionized asymmetric synthesis, offering a more efficient and atom-economical alternative to the use of stoichiometric chiral reagents or auxiliaries. nih.gov A wide variety of chiral ligands have been designed and synthesized to coordinate with metal centers, creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

For reactions involving this compound and its derivatives, palladium-catalyzed asymmetric allylic alkylation has been a particularly fruitful area of research. Chiral phosphinooxazoline (PHOX) ligands, for example, have been shown to be highly effective in these reactions. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity.

The design of chiral ligands is often guided by mechanistic understanding of the catalytic cycle. For many reactions, C2-symmetric ligands have proven to be highly effective. nih.gov However, non-symmetrical ligands have also gained prominence and, in some cases, have outperformed their C2-symmetric counterparts. nih.gov

Dynamic Kinetic Resolution and Kinetic Resolution in Malonate Functionalization

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. However, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. wikipedia.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the starting material. wikipedia.orgrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.org

For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the slower reacting enantiomer. princeton.edu This can be achieved through various methods, including the use of a racemization catalyst or by designing substrates that racemize under the reaction conditions. DKR has been successfully applied to a variety of transformations, including the synthesis of chiral alcohols, amines, and amino acids. nih.gov

In the context of malonate functionalization, DKR can be a powerful tool for the synthesis of enantioenriched products. For example, a racemic malonate derivative can be subjected to a DKR process where a chiral catalyst selectively transforms one enantiomer while the other is continuously racemized, leading to a high yield of a single enantiomeric product.

The following table outlines the key requirements for a successful DKR process.

| Requirement | Description |

| Irreversible Resolution | The kinetic resolution step should be irreversible to ensure high enantioselectivity. princeton.edu |

| Efficient Racemization | The rate of racemization of the starting material should be fast relative to the rate of the slower reacting enantiomer. princeton.edu |

| High Enantioselectivity | The chiral catalyst or reagent should exhibit a high degree of discrimination between the two enantiomers. |

This table details the essential criteria for an effective dynamic kinetic resolution.

Applications in Asymmetric Total Synthesis of Natural Products and Bioactive Molecules

The stereocontrolled synthesis of natural products and bioactive molecules is a major driving force for the development of new asymmetric methodologies. This compound and its derivatives have proven to be valuable building blocks in this endeavor, providing access to a wide range of complex molecular architectures with high stereochemical purity.

The enantioselective construction of quaternary carbon stereocenters, as discussed in section 5.1.1, is particularly important in natural product synthesis, as many biologically active molecules contain these challenging structural motifs. rsc.org The methods developed for the asymmetric functionalization of malonate scaffolds have been applied to the total synthesis of various natural products, demonstrating their practical utility. rsc.org

Advanced Spectroscopic and Computational Analysis in Dimethyl 2 Vinylmalonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed analysis of dimethyl 2-vinylmalonate, providing profound insights into its molecular framework and dynamic processes.

High-Resolution 1H and 13C NMR for Complex Structural Elucidation and Mechanistic Pathways

High-resolution 1H and 13C NMR spectroscopy are indispensable tools for the definitive structural confirmation of this compound and for probing the mechanisms of reactions in which it participates.

The 13C NMR spectrum provides complementary information on the carbon skeleton. Predicted 13C NMR data for dimethyl malonate in D2O shows distinct peaks for the different carbon environments . For this compound, one would expect to observe signals for the carbonyl carbons, the quaternary vinylic carbon, the terminal methylene (B1212753) vinylic carbon, the central malonate carbon, and the methoxy (B1213986) carbons, each at characteristic chemical shifts. A comprehensive analysis of both 1H and 13C NMR spectra, including chemical shifts and coupling constants, is crucial for unambiguously assigning the structure of this compound and its derivatives.

Mechanistic studies of reactions involving malonates, such as the Michael addition, can be effectively followed using NMR. For example, the progress of the asymmetric Michael addition of dimethyl malonate to cyclic enones has been monitored, and the structure of the resulting adducts confirmed by detailed NMR analysis nih.govresearchgate.netchemrxiv.org. These studies often rely on the changes in chemical shifts and coupling constants of the protons and carbons of the malonate and the acceptor to deduce the reaction pathway and the stereochemistry of the products.

Below is a table summarizing typical predicted and observed NMR data for malonate derivatives, which can serve as a reference for the analysis of this compound.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| Potassium salt of dimethyl 2-(hydroxymethylene)malonate | 1H | 9.17 (vinyl H) | s | D2O | researchgate.net |

| 1H | 3.64 (methyl H) | s | D2O | researchgate.net | |

| (S)-dimethyl 2-(3-oxocyclopentyl)malonate | 1H | 3.71 (OCH3) | s | CDCl3 | nih.gov |

| 1H | 3.73 (OCH3) | s | CDCl3 | nih.gov | |

| Dimethyl malonate | 13C | Predicted data available | D2O |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity and stereochemistry of this compound and its reaction products, especially in cases where 1D spectra are insufficient for complete structural assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling networks within a molecule. For this compound, a COSY spectrum would show correlations between the protons of the vinyl group, helping to confirm their connectivity. researchgate.netyoutube.comepfl.chsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. In the analysis of this compound, this would definitively link the vinyl protons to their corresponding carbons and the methoxy protons to the methoxy carbons. researchgate.netyoutube.comepfl.chsdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding. In the context of reactions involving this compound, such as cycloadditions, NOESY can be used to establish the relative stereochemistry of the newly formed stereocenters in the products.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives.

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | H-H correlations through bonds | Confirms connectivity of vinyl protons. |

| HSQC | Direct C-H correlations | Links vinyl and methoxy protons to their respective carbons. |

| HMBC | Long-range C-H correlations | Establishes the overall carbon skeleton and connectivity of functional groups. |

| NOESY | Through-space H-H correlations | Determines stereochemistry in reaction products. |

In Situ NMR for Reaction Monitoring and Intermediate Characterization

In situ NMR spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing kinetic and mechanistic information by observing the disappearance of reactants, the appearance of products, and the transient formation of intermediates. While specific studies on the in situ NMR monitoring of reactions involving this compound were not found in the provided search results, the general applicability of this technique is well-established for various organic transformations, including polymerizations nih.gov.

For instance, the polymerization of vinyl monomers can be tracked in real-time to understand the reaction kinetics and the evolution of the polymer structure. Given that this compound possesses a reactive vinyl group, in situ NMR could be employed to monitor its polymerization or its participation in other reactions like Michael additions or cycloadditions. This would enable the direct observation of the consumption of the vinyl signals of the starting material and the emergence of new signals corresponding to the product, potentially allowing for the identification of short-lived intermediates that could provide crucial insights into the reaction mechanism. The application of in situ NMR would be particularly valuable for optimizing reaction conditions and for gaining a deeper understanding of the reactivity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise molecular formula of a compound. For this compound (C7H10O4), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.

While specific HRMS data for this compound was not found in the search results, the HRMS analysis of a product from a reaction involving dimethyl malonate, (S)-dimethyl 2-(3-oxocyclopentyl)malonate, yielded an observed mass of 237.0733 for the sodium adduct [M+Na]+, which matched the calculated value of 237.0733 for C10H14O5Na nih.gov. This demonstrates the power of HRMS in confirming the molecular formula of malonate derivatives. A similar analysis of this compound would be a critical step in its characterization.

Theoretical Exact Mass of this compound (C7H10O4):

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | 7 | 12.00000 | 84.00000 |

| Hydrogen | 10 | 1.00783 | 10.07830 |

| Oxygen | 4 | 15.99491 | 63.97964 |

| Total | 158.05794 |

An experimental HRMS measurement yielding a mass very close to 158.05794 would confirm the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure. unt.edu

While specific MS/MS fragmentation data for this compound was not identified in the search results, general fragmentation pathways for related esters can be considered. For instance, dimethyl phthalate, another dimethyl ester, undergoes fragmentation through the loss of a methoxyl group sciforum.net. It is plausible that this compound would exhibit characteristic fragmentation patterns involving the loss of methoxy groups, the ester groups, or cleavage related to the vinyl moiety.

A detailed MS/MS study of this compound would involve isolating its molecular ion (or a protonated/sodiated adduct) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to piece together the structure of the parent molecule. This information is invaluable for confirming the identity of this compound in complex mixtures and for distinguishing it from its isomers.

Electrospray Ionization (ESI) and Other Advanced Ionization Techniques in Reaction Analysis

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is instrumental in the analysis of reaction mixtures involving this compound. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for observing reactants, intermediates, and products in real-time. nih.govnih.gov In the context of reactions with this compound, such as Michael additions or cycloadditions, ESI-MS can be used to monitor the progress by identifying the mass-to-charge (m/z) ratio of the species present in the reaction vessel. researchgate.net For instance, the disappearance of the protonated molecular ion of this compound and the appearance of the corresponding ion for the product can be tracked over time to determine reaction kinetics and completion.

The technique is particularly well-suited for studying reactions involving charged intermediates, such as the enolate of this compound, which is a key intermediate in many of its carbon-carbon bond-forming reactions. uni-goettingen.de Tandem mass spectrometry (ESI-MS/MS) can further provide structural information on the products formed. nih.govresearchgate.net By isolating a specific ion and inducing fragmentation, characteristic fragmentation patterns can be obtained, which helps to confirm the structure of newly synthesized molecules derived from this compound. researchgate.net

Advanced ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), offer the advantage of analyzing reaction mixtures directly from surfaces with minimal sample preparation. nih.govsemanticscholar.org This could allow for rapid screening of reaction conditions or analysis of reaction progress on solid supports. These methods provide rich molecular information with high sensitivity and specificity, making them indispensable tools for the detailed investigation of the reactivity and applications of this compound. nih.govsemanticscholar.org

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map is generated, from which the positions of individual atoms can be determined. wikipedia.org For chiral products derived from asymmetric reactions of this compound, X-ray crystallography can be used to determine the absolute stereochemistry unambiguously.

Studies on related dimethyl malonate derivatives provide insight into the structural characteristics that can be expected. For example, the analysis of dimethyl 2-(4-methylbenzylidene)malonate and dimethyl 2-(2,4,6-trimethoxybenzyl)malonate reveals how substituents influence the dihedral angles between the malonate moiety and other parts of the molecule. nih.govnih.gov These analyses also highlight the role of weak intermolecular interactions, such as C—H⋯O hydrogen bonds, in stabilizing the crystal packing. nih.gov

Table 1: Crystallographic Data for Selected Dimethyl Malonate Derivatives

| Parameter | Dimethyl 2-(4-methylbenzylidene)malonate nih.gov | Dimethyl 2-(2,4,6-trimethoxybenzyl)malonate nih.gov | Dimethyl 2-(methylaminomethylene)malonate researchgate.net |

|---|---|---|---|

| Formula | C₁₃H₁₄O₄ | C₁₅H₂₀O₇ | C₇H₁₁NO₄ |

| Molar Mass ( g/mol ) | 234.24 | 312.31 | 173.17 |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/c | P1 |

| a (Å) | 14.0516 (6) | 11.6173 (15) | 11.165 (2) |

| b (Å) | 7.7446 (3) | 8.1192 (10) | 12.073 (2) |

| c (Å) | 12.5113 (5) | 17.236 (2) | 13.211 (3) |

| β (°) or α, γ (°) | β = 113.727 (1) | β = 103.968 (2) | α = 113.70 (3), γ = 94.02 (3) |

| Volume (ų) | 1246.44 (9) | 1577.7 (3) | 1618.1 (6) |

| Z | 4 | 4 | 8 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique "fingerprint" characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info

Key characteristic absorptions for this compound include:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the stretching vibration of the carbonyl groups in the two ester functionalities.

C=C Stretching: The vinyl group gives rise to a medium-intensity absorption band around 1640-1680 cm⁻¹.

C-H Stretching: Vibrations of the sp²-hybridized carbons of the vinyl group typically appear just above 3000 cm⁻¹, while the sp³-hybridized carbons of the methyl and methine groups show strong absorptions in the 2850-3000 cm⁻¹ range. docbrown.inforesearchgate.net

C-O Stretching: The C-O single bonds of the ester groups will exhibit strong stretching vibrations in the 1000-1300 cm⁻¹ region.

IR spectroscopy is also an effective tool for monitoring the progress of reactions involving this compound. mdpi.com For example, in a Michael addition reaction, the disappearance of the characteristic C=C stretching vibration of the vinyl group would indicate that the starting material has been consumed. Similarly, in a Diels-Alder reaction, the loss of the vinyl group absorption and the appearance of new C-C and C-H bond vibrations in the fingerprint region would signal the formation of the cyclohexene (B86901) product. This ability to track changes in functional groups makes IR spectroscopy a valuable method for real-time reaction analysis. mdpi.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=C (Vinyl) | Stretch | 1640 - 1680 | Medium |

| =C-H (Vinyl) | Stretch | 3010 - 3095 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

Chromatographic Techniques (e.g., HPLC, GC)

This compound is an achiral molecule. However, it is a common prochiral substrate in asymmetric synthesis, where it is converted into chiral products. Determining the enantiomeric purity, or enantiomeric excess (e.e.), of these products is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used and reliable techniques for this purpose. nih.govscispace.com